3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline hydrochloride
Description
3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline hydrochloride is a synthetic tetrahydroisoquinoline (THIQ) derivative featuring an Fmoc (fluorenylmethyloxycarbonyl) protecting group on the secondary amine and an aminomethyl substituent at the 3-position. The hydrochloride salt enhances solubility and stability, making it suitable for applications in peptide synthesis and medicinal chemistry. Its structural complexity and functional groups enable selective reactivity in multi-step organic syntheses, particularly in solid-phase peptide synthesis (SPPS) where Fmoc deprotection is critical .
Structure
3D Structure of Parent
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl 3-(aminomethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O2.ClH/c26-14-19-13-17-7-1-2-8-18(17)15-27(19)25(28)29-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24;/h1-12,19,24H,13-16,26H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGEYJJHSMJNNCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline hydrochloride typically involves multiple steps, starting with the construction of the tetrahydro-isoquinoline core. One common approach is the Biltz synthesis, which involves the condensation of a suitable amine with a diketone to form the isoquinoline ring. The Fmoc protecting group is then introduced through a reaction with fluorenylmethyloxycarbonyl chloride.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. The process may include the use of automated synthesis platforms and continuous flow chemistry to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Key Applications
-
Peptide Synthesis
- The compound serves as a protecting group in solid-phase peptide synthesis. Its ability to selectively modify amino acids without affecting other functional groups enhances the efficiency and yield of peptide chains. The Fmoc (Fluorenylmethyloxycarbonyl) group allows for easy deprotection under mild conditions, making it a popular choice in peptide synthesis protocols .
-
Drug Development
- 3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline hydrochloride plays a crucial role in designing novel pharmaceuticals. Its unique structure aids in creating compounds that target specific biological pathways, thereby enhancing therapeutic efficacy. Research indicates its potential in developing drugs for neurological disorders and cancer treatment .
- Biochemical Research
- Natural Product Synthesis
- Analytical Chemistry
Case Study 1: Synthesis of Isoquinoline Dipeptides
A recent study demonstrated the synthesis of novel isoquinoline dipeptides using this compound as a key building block. The researchers employed advanced spectroscopic techniques for characterization and confirmed the successful formation of the desired molecular structure through a series of controlled chemical reactions .
Case Study 2: Drug Design for Neurological Disorders
Another study explored the use of this compound in developing drugs targeting specific neurological pathways. The research highlighted its effectiveness in synthesizing compounds that show promise in treating conditions such as depression and anxiety by modulating neurotransmitter systems .
Summary Table of Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Peptide Synthesis | Protective group for amino acids in solid-phase synthesis | Enhances efficiency and yield |
| Drug Development | Design of pharmaceuticals targeting biological pathways | Improved therapeutic efficacy |
| Biochemical Research | Study of enzyme interactions and metabolic pathways | Insights into cellular functions |
| Natural Product Synthesis | Synthesis of complex natural products | Exploration of bioactive compounds |
| Analytical Chemistry | Development of detection methods for biological molecules | Increased accuracy in research findings |
Mechanism of Action
The mechanism by which 3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table highlights key structural differences between the target compound and analogous THIQ derivatives:
Key Observations :
- The Fmoc group in the target compound distinguishes it from unprotected analogs like 3(S)-Aminomethyl-THIQ, enabling orthogonal deprotection strategies in synthesis .
- Substituents such as bromo () or fluoro () alter electronic properties and reactivity, whereas the aminomethyl-Fmoc group in the target compound prioritizes steric protection and stepwise synthesis compatibility.
Biological Activity
3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline hydrochloride (CAS Number: 1187932-12-2) is a chiral compound belonging to the tetrahydroisoquinoline class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential therapeutic applications, and mechanisms of action.
Overview of Tetrahydroisoquinolines
Tetrahydroisoquinolines (THIQs) are a significant class of compounds in medicinal chemistry due to their structural diversity and biological potential. They exhibit a range of activities against various pathogens and have been implicated in neuroprotective effects, making them valuable in drug development.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of THIQ derivatives. For instance, a series of THIQ dipeptide conjugates demonstrated potent antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values for these compounds were significantly lower than those of standard antibiotics like ampicillin, indicating their potential as effective antimicrobial agents.
| Compound | Target Bacteria | MIC (µM) | Comparison to Ampicillin |
|---|---|---|---|
| 7g | E. coli | 66 | 5x more potent |
| 7e | P. aeruginosa | 83 | 4x more potent |
| 7c | C. albicans | 166 | 2x more potent |
These findings suggest that THIQ derivatives could serve as a basis for developing new antibiotics, particularly against resistant strains.
Neuroprotective Effects
The neuroprotective potential of THIQs has been explored in various studies. Compounds derived from this scaffold have shown promise in treating neurodegenerative disorders by modulating neurotransmitter systems and exhibiting antioxidant properties. For example, THIQs have been reported to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease pathology .
The mechanism of action for this compound involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways or pathogen survival.
- Receptor Binding : It may interact with neurotransmitter receptors, influencing synaptic transmission and neuroprotection.
- Signaling Pathways : The modulation of signaling pathways related to inflammation or cell survival can contribute to its therapeutic effects.
Study on Antibacterial Activity
A recent study synthesized various THIQ dipeptide conjugates and evaluated their antibacterial efficacy. Among these, compound 7g showed exceptional activity against E. coli, with an MIC value of 66 µM compared to ampicillin's MIC of 332 µM. This significant difference underscores the potential for these compounds in overcoming antibiotic resistance .
Neuroprotective Research
In another study focusing on neuroprotection, THIQ derivatives were tested for their ability to cross the blood-brain barrier (BBB) and exert protective effects against oxidative stress-induced neuronal damage. Results indicated that certain derivatives not only penetrated the BBB effectively but also reduced neuronal apoptosis in vitro .
Q & A
Q. What are the critical steps in synthesizing 3-Aminomethyl-2-Fmoc-1,2,3,4-tetrahydro-isoquinoline hydrochloride, and how can purity be optimized?
Synthesis typically involves multi-step reactions, including Fmoc protection of the amine group, cyclization, and hydrochlorination. Key challenges include avoiding racemization and ensuring regioselectivity during cyclization. Purification via reverse-phase HPLC or recrystallization in ethanol/water mixtures (1:3 v/v) is recommended to achieve >98% purity. Monitoring reaction progress with TLC (silica gel, ethyl acetate/hexane 1:1) and confirming intermediates via H NMR (e.g., Fmoc-protected intermediates show characteristic aromatic proton signals at δ 7.2–7.8 ppm) is essential .
Q. Which spectroscopic methods are most reliable for characterizing this compound?
- NMR : H and C NMR confirm structural integrity. The Fmoc group’s carbonyl signal appears at ~170 ppm in C NMR, while the tetrahydroisoquinoline protons resonate between δ 2.8–4.2 ppm .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 443.2) and detects impurities.
- HPLC : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% TFA) to assess purity and stability .
Q. How should this compound be stored to ensure long-term stability?
Store as a lyophilized powder at –20°C in airtight, light-resistant containers. For aqueous solutions (e.g., 10 mM in DMSO), aliquot into single-use vials to avoid freeze-thaw cycles, which degrade the Fmoc group. Stability tests under accelerated conditions (40°C/75% RH for 14 days) confirm <5% degradation .
Advanced Research Questions
Q. How does the Fmoc group influence the compound’s pharmacological activity compared to other protecting groups?
The Fmoc group enhances solubility in organic solvents (critical for solid-phase synthesis) and provides steric hindrance that prevents premature deprotection. Comparative studies with Boc-protected analogs show a 20–30% increase in receptor-binding affinity due to Fmoc’s aromatic interactions with hydrophobic binding pockets. However, Fmoc may reduce cellular permeability, requiring optimization via prodrug strategies .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Dose-Response Curves : Use standardized assays (e.g., cAMP inhibition for GPCR studies) across multiple cell lines (HEK293, CHO-K1) to account for cell-specific variability .
- Metabolic Stability Tests : Incubate with liver microsomes to identify metabolite interference. For example, cytochrome P450-mediated demethylation can alter activity by 40% in vitro .
- Structural Dynamics : Perform MD simulations (AMBER force field) to assess conformational flexibility impacting target engagement .
Q. How can structural modifications enhance selectivity for neurological vs. cardiovascular targets?
- Substitution at C3 : Introducing electron-withdrawing groups (e.g., –CF) reduces off-target binding to adrenergic receptors by 50% while maintaining affinity for σ-1 receptors .
- Ring Saturation : Fully saturated tetrahydroisoquinoline cores improve metabolic stability (t >6 hrs in plasma) but reduce potency by 15% compared to partially unsaturated analogs .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value | Method (Reference) |
|---|---|---|
| Molecular Weight | 443.89 g/mol | HR-ESI-MS |
| LogP (Octanol-Water) | 2.8 ± 0.3 | Shake-flask HPLC |
| Aqueous Solubility (pH 7) | 0.12 mg/mL | Nephelometry |
Q. Table 2. Comparative Biological Activity of Structural Analogs
| Analog Structure | Target (IC) | Selectivity Ratio (σ-1/α) |
|---|---|---|
| Boc-protected derivative | σ-1: 120 nM; α: 450 nM | 3.75 |
| Fmoc-protected derivative | σ-1: 95 nM; α: 800 nM | 8.42 |
| –CF substituted | σ-1: 110 nM; α: 2200 nM | 20.0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
